4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
60998-66-5 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4,6,8-trimethylcyclohepta[b]furan-2-one |
InChI |
InChI=1S/C12H12O2/c1-7-4-8(2)10-6-11(13)14-12(10)9(3)5-7/h4-6H,1-3H3 |
InChI Key |
SCYHRIRGAZRVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)O2)C(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis from Tropone Derivatives via Active Methylenes
One of the most frequently adopted synthetic routes to 4,6,8-trimethyl-2H-cyclohepta[b]furan-2-one involves the reaction of tropone derivatives bearing a leaving group at the 2-position with active methylene compounds such as diethyl malonate or ethyl acetoacetate.
-
- The reaction proceeds via nucleophilic substitution at the 2-position of the tropone ring, followed by cyclization to form the lactone ring characteristic of the cyclohepta[b]furan-2-one structure.
-
- Base: Sodium ethoxide (EtONa) or sodium methoxide (MeONa)
- Solvent: Typically alcoholic solvents such as ethanol or methanol
- Temperature: Moderate heating to facilitate substitution and cyclization
Iodination and Tosylation Strategy for Substituted Tropolones
To introduce methyl groups at specific positions (4, 6, and 8), a multi-step approach starting from methyl-substituted tropolones such as hinokitiol or 4-methyltropolone is employed.
-
- Iodination: Selective iodination at the α-carbon of methyl-substituted tropolones to form iodides.
- Tosylation: Conversion of iodides to tosylates using p-toluenesulfonyl chloride.
- Cyclization: Subsequent reaction of these intermediates with active methylenes or other nucleophiles to form the cyclohepta[b]furan-2-one ring system with methyl substitutions at desired positions.
-
- This method circumvents issues of tautomerism and inseparable mixtures encountered in direct tosylation of tropolones.
- Allows precise control over substitution pattern, critical for obtaining 4,6,8-trimethyl derivatives.
Flash Vacuum Pyrolysis (FVP) and Dynamic Gas-Phase Thermo-Isomerization (DGPTI)
An alternative gas-phase synthetic approach involves the pyrolysis of propiolic acid phenyl esters or polyalkylphenylpropiolates.
-
- Moderate yields of 30–45% are typical for these high-temperature gas-phase methods.
-
- Requires specialized equipment for vacuum pyrolysis.
- Useful for synthesizing polyalkyl-substituted cyclohepta[b]furan-2-ones that are difficult to obtain via solution-phase methods.
Reaction with Enol Ethers and Olefins
While primarily used for synthesizing azulene derivatives from 2H-cyclohepta[b]furan-2-ones, reactions with enol ethers and olefins also provide routes to functionalized cyclohepta[b]furan-2-ones.
-
- These reactions demonstrate the versatility of 2H-cyclohepta[b]furan-2-ones as synthetic intermediates and can be adapted to prepare methyl-substituted derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Active methylene reaction | 2-Chlorotropone + diethyl malonate or ethyl acetoacetate | Sodium ethoxide (EtONa), ethanol, moderate heat | 30–70 | Common, reliable method for substituted derivatives |
| Iodination and tosylation | Methyl-substituted tropolones (hinokitiol, 4-methyltropolone) | Iodination reagents, p-toluenesulfonyl chloride | Moderate | Enables selective methyl substitution control |
| Flash Vacuum Pyrolysis (FVP) | Propiolic acid phenyl esters | High temperature (~650 °C), vacuum | 30–45 | Gas-phase method, specialized equipment needed |
| Reaction with enol ethers/olefins | 2H-cyclohepta[b]furan-2-ones | High temperature (160–190 °C), aprotic solvents | Moderate to high | Used mainly for azulene synthesis, adaptable |
Research Findings and Notes
The reaction of tropone derivatives with active methylenes is the most frequently adopted and versatile method for preparing 2H-cyclohepta[b]furan-2-ones, including 4,6,8-trimethyl derivatives.
The iodination-tosylation approach is critical for overcoming synthetic challenges related to tautomerism and mixture separation in methyl-substituted tropolones, enabling efficient synthesis of the target compound.
Gas-phase pyrolysis methods provide an alternative route but are less commonly used due to equipment demands and moderate yields.
The reactivity of 2H-cyclohepta[b]furan-2-ones with enol ethers and olefins highlights their synthetic flexibility, although these methods are more often applied to downstream azulene derivative synthesis rather than direct preparation of the trimethyl compound.
Chemical Reactions Analysis
Reaction with Active Methylenes
2H-cyclohepta[b]furan-2-ones react with active methylenes (e.g., malononitrile, cyanoacetamide) in the presence of bases like sodium ethoxide (EtONa) or tert-butylamine (t-BuNH₂). These reactions yield azulene derivatives via a two-step mechanism:
-
Initial condensation : Formation of a strained [8+2] cycloadduct.
-
Strain relief : Decarboxylation and elimination steps to generate azulene derivatives .
For substituted derivatives like the trimethyl compound, steric effects from methyl groups may influence reaction kinetics and regioselectivity.
Cycloaddition with Enol Ethers
Reactions with enol ethers (e.g., vinyl ethers, dihydropyran) proceed via [8+2] cycloaddition, forming azulene derivatives with substituents at the 1-position. High temperatures (160–190 °C) are required due to the thermally induced equilibrium between acetals/orthoesters and enol ethers .
Reaction with Enamines
Enamines, such as those derived from 1-tetralone and pyrrolidine, react under reflux conditions to form fused azulene derivatives (e.g., naphthoazulenes). This pathway highlights the compound’s utility in constructing complex polycyclic systems .
Comparison of Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Key Product Type | Yield Range |
|---|---|---|---|
| Active methylenes | Malononitrile, EtONa/t-BuNH₂, reflux | 1,2,3-Tri-substituted azulenes | Moderate to high |
| Enol ethers | Vinyl ether, 160–190 °C, aprotic solvent | 1,2-Disubstituted azulenes | 11%–99% |
| Acetals/orthoesters | Cyclopentanone-derived acetals, heat | Cycloalkane-fused azulenes | Variable |
| Enamines | 1-Tetralone-pyrrolidine enamine, ethanol | Fused naphthoazulenes | ~50% |
Adapted from general reactivity of 2H-cyclohepta[b]furan-2-ones .
Substituent Effects on Reactivity
| Substituent Position | Functional Group | Impact on Reaction Pathway |
|---|---|---|
| 4, 6, 8 | Methyl groups | Potential steric hindrance in cycloadditions |
| 2 | Carbonyl | Key site for nucleophilic attack |
| 3 | Substituent | Influences regioselectivity in azulene formation |
Preparation of Substituted 2H-cyclohepta[b]furan-2-ones
Synthesis often involves multi-step processes:
-
Tropone derivatives : Reaction with active methylenes (e.g., diethyl malonate) in the presence of sodium alkoxide .
-
Alkylation : Iodination and tosylation of tropolones, followed by hydrogenation to introduce substituents .
For the trimethyl derivative, analogous methods (e.g., alkylation at the 4, 6, and 8 positions) may apply, though specific procedures are not detailed in the literature.
Functionalization of Azulene Derivatives
Post-synthesis modifications include:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of azulene derivatives on cancer cells:
- A series of 4,6,8-trimethyl azulene amide derivatives were evaluated for their tumor specificity and neurotoxicity. The findings indicated that these compounds exhibit significant cytotoxicity against oral squamous cell lines while showing lower toxicity towards normal mesenchymal cells .
| Compound | CC50 (µM) | Sensitivity Level |
|---|---|---|
| 4,6,8-trimethyl derivative | 34.7 | High |
| Doxorubicin (DOX) | 0.4 | Standard |
| 5-Fluorouracil (5-FU) | 191.2 | Low |
Pharmaceutical Applications
The compound's structural characteristics make it a candidate for drug development:
- Its derivatives have shown potential as selective agents against specific tumor types, suggesting applications in targeted cancer therapies . The ability to modify the structure allows for the exploration of various biological activities.
Material Science Applications
The unique structural framework of 4,6,8-trimethyl-2H-cyclohepta(b)furan-2-one lends itself to applications in material sciences:
Mechanism of Action
The mechanism of action of 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one involves its interaction with specific molecular targets and pathways. For example, its derivatives can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
3-Heteroaryl-2H-cyclohepta[b]furan-2-ones
- Example : 3-(4-Pyridinyl)-2H-cyclohepta[b]furan-2-one (Compound 5 in ).
- Key Differences :
- Substituents : The pyridinyl group at position 3 introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in 4,6,8-trimethyl-CHF.
- Reactivity : Pyridinyl derivatives undergo electrophilic substitution more readily due to aromatic stabilization, whereas methyl groups favor charge delocalization in the oxaazulane ring .
- Spectral Properties : UV-Vis spectra of pyridinyl derivatives (e.g., λmax at 454 nm) show a significant red shift compared to methylated analogs (λmax ~324 nm), indicating extended conjugation .
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones
- Examples : 5-Isopropyl-3,8-diphenyl-CHF (4a) and 5-Isopropyl-3-(4-nitrophenyl)-8-(4-methoxyphenyl)-CHF (4b) .
- Key Differences: Synthesis: Diarylated derivatives are synthesized via Suzuki coupling, contrasting with the direct methylation used for 4,6,8-trimethyl-CHF. Electronic Effects: Nitro and methoxy groups in 4b modulate electron density, affecting π-π* transitions and redox potentials. Applications: Diarylated CHFs are intermediates in drug synthesis (e.g., cardiotonic agents), while methylated derivatives are studied for charge delocalization .
Cembrane-Type Diterpenoids
- Examples : (9E,13E)-5-Acetoxy-6-hydroxy-9,13-dimethyl-3-methylene-cyclotrideca[b]furan-2-one (Compound 1 in ).
- Key Differences: Ring Size: Cyclotrideca[b]furan-2-one has a 13-membered ring, offering greater conformational flexibility than the 7-membered CHF core. Bioactivity: Cembrane diterpenoids exhibit cytotoxicity in dendritic cells (IC50 values <10 μM), whereas methylated CHF derivatives are primarily explored for synthetic applications .
Spectral and Electronic Properties
- UV-Vis Trends : Methyl groups induce hypsochromic shifts compared to pyridinyl derivatives, which exhibit bathochromic shifts due to extended conjugation .
- NMR Data : Methylated CHFs show upfield shifts for methyl protons (δ 1.2–1.5 ppm), whereas diarylated derivatives display aromatic proton signals at δ 7.0–8.5 ppm .
Biological Activity
4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one, also known by its CAS number 60998-66-5, is a cyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 174.23 g/mol. Its structure features a cycloheptafuran core with three methyl substituents at positions 4, 6, and 8.
| Property | Value |
|---|---|
| CAS Number | 60998-66-5 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 174.23 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers demonstrated that the compound effectively inhibits the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial survival .
Antioxidant Activity
In vitro assays have shown that this compound possesses antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to the presence of the furan ring which can stabilize free radicals through electron donation .
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. In particular, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) at specific concentrations. The apoptosis mechanism involves activation of caspase pathways and modulation of Bcl-2 family proteins .
Case Studies
- Antibacterial Activity : A study published in the Journal of Antibiotics evaluated the antibacterial properties of various derivatives of cyclohepta compounds including this compound. The results indicated a strong inhibitory effect against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- Antioxidant Studies : Research published in Food Chemistry assessed the antioxidant capacity of several furan derivatives. The study found that this compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, indicating potent antioxidant activity compared to standard antioxidants like ascorbic acid .
- Cytotoxicity Assays : In a study exploring the cytotoxic effects on cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The IC50 was determined to be approximately 15 µM after 48 hours of exposure .
The biological activities of this compound can be attributed to its structural features:
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes leading to increased permeability and eventual cell lysis.
- Oxidative Stress Modulation : The presence of the furan moiety facilitates interactions with reactive oxygen species (ROS), enhancing cellular defense mechanisms.
- Apoptotic Pathways Activation : In cancer cells, it triggers intrinsic apoptotic pathways by modulating key proteins involved in cell survival and death.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,6,8-Trimethyl-2H-cyclohepta[b]furan-2-one, and how do reaction parameters (e.g., catalysts, solvents) impact yield and regioselectivity?
- Methodological Answer : The compound can be synthesized via cyclization of substituted furan precursors or through modifications of 2H-cyclohepta[b]furan-2-one derivatives. For example, alkylation or methylation reactions at specific positions (e.g., 4, 6, 8) require careful control of temperature (80–120°C) and use of Lewis acids (e.g., BF₃·Et₂O) to direct substitution patterns . Solvent polarity (e.g., 1,4-dioxane vs. DCM) significantly affects reaction rates and byproduct formation. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the trimethyl derivative.
Q. How should researchers interpret key spectral data (NMR, IR) for verifying the structure of 4,6,8-Trimethyl-2H-cyclohepta[b]furan-2-one?
- Methodological Answer :
- ¹H NMR : Expect signals for methyl groups (δ 1.2–1.5 ppm) and furan protons (δ 6.5–7.0 ppm). Coupling patterns in the cycloheptatriene ring protons (δ 2.5–3.5 ppm) help confirm ring conformation .
- IR : Strong absorption at ~1700 cm⁻¹ corresponds to the lactone carbonyl. Absence of peaks >3000 cm⁻¹ confirms full methylation .
- MS : Molecular ion [M⁺] at m/z 206 (C₁₂H₁₄O₂) with fragmentation patterns reflecting methyl loss.
Q. What experimental strategies are effective for assessing the aromaticity of 4,6,8-Trimethyl-2H-cyclohepta[b]furan-2-one?
- Methodological Answer : Aromaticity in non-benzenoid systems like this compound can be evaluated via:
- NICS (Nucleus-Independent Chemical Shift) calculations : Negative NICS values at ring centers indicate aromatic character .
- X-ray crystallography : Bond length alternation (<0.04 Å) supports delocalized π-electron systems .
- UV-Vis spectroscopy : Absorption bands in the 250–300 nm range correlate with π→π* transitions in conjugated systems .
Advanced Research Questions
Q. How can contradictions in spectral or crystallographic data be resolved when characterizing synthetic intermediates of 4,6,8-Trimethyl-2H-cyclohepta[b]furan-2-one?
- Methodological Answer : Discrepancies often arise from stereochemical variations or polymorphism. Strategies include:
- Dynamic NMR : Variable-temperature studies (e.g., –40°C to 80°C) to detect conformational exchange .
- DFT-based simulations : Compare computed IR/NMR spectra with experimental data to identify misassigned peaks .
- Co-crystallization : Use chiral auxiliaries (e.g., Corey lactone derivatives) to stabilize specific conformers for X-ray analysis .
Q. What mechanistic insights guide the use of 4,6,8-Trimethyl-2H-cyclohepta[b]furan-2-one in synthesizing azulene derivatives?
- Methodological Answer : The compound reacts with enamines via [8+2] cycloaddition to form alkylazulenes. Key considerations:
- Electrophilicity : The lactone carbonyl activates the cycloheptatriene ring for nucleophilic attack by enamines .
- Steric effects : Methyl groups at 4,6,8 positions hinder undesired side reactions at these sites, directing substitution to the 1- or 2-positions of azulene .
- Kinetic control : Low temperatures (–20°C) favor kinetic products (1-alkylazulenes), while higher temperatures (25°C) promote thermodynamic 2-substitution .
Q. What bioactivity screening approaches are recommended for 4,6,8-Trimethyl-2H-cyclohepta[b]furan-2-one, given its structural similarity to natural lactones?
- Methodological Answer :
- Phytotoxicity assays : Use Lemna minor or Arabidopsis thaliana to evaluate growth inhibition, comparing results to myrotheciumone A (a known phytotoxic lactone) .
- Antimicrobial testing : Employ microdilution assays against Staphylococcus aureus and Candida albicans, with MIC (Minimum Inhibitory Concentration) values <50 µg/mL indicating potential activity .
- QSAR modeling : Correlate methyl group positions with bioactivity using descriptors like logP and polar surface area .
Data Contradiction Analysis
Q. Why might computational predictions of aromaticity conflict with experimental NMR data for 4,6,8-Trimethyl-2H-cyclohepta[b]furan-2-one?
- Methodological Answer : Discrepancies often stem from:
- Solvent effects : Computations typically assume gas-phase conditions, whereas experimental NMR is solvent-dependent (e.g., DMSO-d₆ vs. CDCl₃) .
- Dynamic stereochemistry : Rapid ring puckering in solution averages NMR signals, masking anisotropic effects predicted by NICS .
- Substituent electronic effects : Methyl groups alter electron density distribution, requiring hybrid functional (e.g., B3LYP-D3) adjustments in DFT models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
